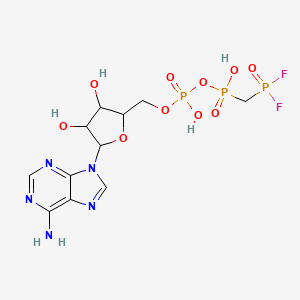

5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El monoanhídrido de ácido adenílico 5’ con ácido (difluorofosfonometil) fosfónico es un compuesto ampliamente utilizado en el sector biomédico. Es conocido por sus propiedades antivirales, particularmente en el manejo de infecciones por virus del herpes. El compuesto funciona al reducir la síntesis de ADN viral, impidiendo así la proliferación y transmisión de los virus.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del monoanhídrido de ácido adenílico 5’ con ácido (difluorofosfonometil) fosfónico implica la reacción del ácido adenílico 5’ con ácido difluorofosfonometilfosfónico bajo condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de producción industrial

La producción industrial de este compuesto sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El monoanhídrido de ácido adenílico 5’ con ácido (difluorofosfonometil) fosfónico se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan en las reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de ácido fosfónico, mientras que la reducción puede producir diversos compuestos fosfonato.

Aplicaciones Científicas De Investigación

El monoanhídrido de ácido adenílico 5’ con ácido (difluorofosfonometil) fosfónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se emplea en estudios relacionados con la síntesis de ADN y la replicación viral.

Medicina: Se utiliza ampliamente como fármaco antiviral para el tratamiento de infecciones por virus del herpes.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la síntesis de ADN viral. Actúa como un potente inhibidor competitivo de la ATPasa mitocondrial soluble y unida a la membrana, inhibiendo así las reacciones dependientes de ATP de la fosforilación oxidativa . Este mecanismo reduce eficazmente la proliferación y la transmisión de los virus.

Comparación Con Compuestos Similares

Compuestos similares

- 5’-Adenílil (beta,gamma-difluorometilen)difosfonato

- Ácido adenílico 5’, monoanhídrido con ácido imidodifosfórico

- Sulfato de adenosina 5’-fosfato

Singularidad

El monoanhídrido de ácido adenílico 5’ con ácido (difluorofosfonometil) fosfónico es único debido a sus propiedades antivirales específicas y su capacidad para inhibir eficazmente la síntesis de ADN viral. Esto lo convierte en un compuesto valioso en el tratamiento de infecciones por virus del herpes y otras enfermedades virales .

Propiedades

Fórmula molecular |

C11H16F2N5O10P3 |

|---|---|

Peso molecular |

509.19 g/mol |

Nombre IUPAC |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(difluorophosphorylmethyl)phosphinic acid |

InChI |

InChI=1S/C11H16F2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16) |

Clave InChI |

ZZISVGPUIIMZRH-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(F)F)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)

![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)